N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-30-18-8-7-16(11-17(18)21)31(28,29)26-15-5-3-14(4-6-15)25-19-12-20(23-13-22-19)27-10-2-9-24-27/h2-13,26H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJRTMMNNSXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Protein kinase B (PKB or Akt) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, while PKB is an important component of intracellular signaling pathways regulating growth and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as an ATP-competitive inhibitor , binding to the ATP-binding pocket of these kinases. This prevents the phosphorylation of downstream targets, thereby inhibiting the progression of the cell cycle and cell proliferation.
Biochemical Pathways
The inhibition of CDK2 and PKB affects several biochemical pathways. In the case of CDK2, its inhibition leads to a reduction in the phosphorylation of retinoblastoma, a protein that controls progression through the cell cycle. This results in cell cycle arrest at the S and G2/M phases.
For PKB, its inhibition affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in promoting cell proliferation and survival. The inhibition of PKB leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Pharmacokinetics
The optimization of lipophilic substitution within a series of similar compounds provided nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.
Result of Action
The result of the compound’s action is a reduction in cell proliferation and induction of apoptosis. This is due to the inhibition of key kinases involved in cell cycle progression and survival signaling pathways. In particular, the compound has shown potent antiproliferative activity against a panel of 13 cancer cell lines.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can affect the activity of many drugs
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention for its biological activity, particularly in cancer treatment and as an enzyme inhibitor. This article reviews recent studies that highlight its biological effects, mechanisms of action, and potential clinical applications.
Chemical Structure
The compound can be broken down into several key components:
- Pyrimidine ring : A six-membered aromatic ring containing nitrogen.
- Pyrazole moiety : A five-membered ring containing two adjacent nitrogen atoms.
- Sulfonamide group : Known for its antibacterial properties.
Biological Activity Overview
Recent research indicates that this compound exhibits significant biological activities, particularly in inhibiting certain kinases involved in cancer progression. The following sections detail the findings from various studies.
Anticancer Activity
-
Inhibition of CDK2 :
- A related compound demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with a value of 0.005 µM. This suggests that similar pyrazole derivatives may also inhibit CDK2 effectively .
- Mechanistic studies indicated that such inhibitors can induce apoptosis in ovarian cancer cells by reducing phosphorylation of retinoblastoma protein and arresting the cell cycle at S and G2/M phases .
-
Cell Line Studies :
- The compound exhibited sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines, with growth inhibition values (GI50) ranging from 0.127 to 0.560 µM .
- Cell cycle analysis showed that treatment led to an increase in the S-phase population, indicating a blockade in DNA synthesis, which is characteristic of kinase inhibitors .
Enzyme Inhibition
The compound's sulfonamide group is known to confer inhibitory effects on various enzymes:
- V600EBRAF Inhibition :
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound features a sulfonamide group, a pyrimidine ring, and a pyrazole moiety, making it a versatile scaffold for drug design. Its molecular formula is , and it has a molecular weight of approximately 396.86 g/mol.
Anticancer Activity
Research indicates that compounds similar to N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide exhibit potent activity against various cancer cell lines. For instance, derivatives of pyrazole and pyrimidine have shown significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted the potential of such compounds to induce apoptosis in cancer cells by interfering with the phosphorylation of retinoblastoma protein, thereby arresting the cell cycle at critical phases (S and G2/M) .
Antimicrobial Properties
Compounds with similar structures have been investigated for their antimicrobial properties. The presence of the pyrazole ring often correlates with enhanced activity against fungal pathogens, including strains of Candida spp. This suggests that the compound may serve as a lead structure for developing new antifungal agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases where enzyme dysregulation is evident. For example, its structural components allow it to interact with various targets involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Table: Summary of Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrimidine-sulfonamide derivatives, particularly in its heterocyclic core and substitution patterns. Below is a detailed comparison with analogous compounds from the provided evidence and literature:
Example 53 from
- Name: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Features: Pyrazolo[3,4-d]pyrimidin core (similar to the target compound’s pyrimidine-pyrazole system). Benzamide terminus instead of benzenesulfonamide, reducing polarity.
- Physical Data: Melting Point: Not explicitly stated (unlike Example 4 in , which has MP 175–178°C). Mass: Not provided for Example 53, though related compounds in have molecular weights near 589.1 g/mol .
Functional Implications :
- The target compound’s chloro and methoxy groups may improve metabolic stability compared to Example 53’s fluorinated chromenone, which could confer higher cytotoxicity .
Compound 1396775-49-7 from
- Name: 4-(6-amino-5-(1'-oxo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-6'-yl)pyridin-3-yl)-N-cyclopropyl-N-methylbenzenesulfonamide
- Key Features: Spirocyclic isoquinoline moiety, introducing conformational rigidity. Dual substitution (N-cyclopropyl and N-methyl) on the sulfonamide, modulating steric bulk.
Functional Implications :
- The target compound’s simpler sulfonamide structure may offer synthetic accessibility compared to the spirocyclic system in 1396775-49-5.
Q & A
Q. What are the key synthetic strategies for N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide, and how can impurities be minimized during synthesis?
The synthesis typically involves sequential coupling of pyrimidine and pyrazole moieties, followed by sulfonamide formation. Critical steps include:
- Pyrimidine-Pyrazole Coupling : Use Pd-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) to attach the pyrazole group to the pyrimidine ring. Optimize reaction conditions (e.g., temperature, solvent) to avoid side products like unreacted intermediates .
- Sulfonamide Formation : React the amine-functionalized phenyl group with 3-chloro-4-methoxybenzenesulfonyl chloride. Monitor pH to prevent over-sulfonation, which can lead to polysubstituted byproducts .
- Purification : Employ gradient elution in HPLC or silica gel chromatography to isolate the target compound. Impurities (e.g., residual starting materials) can be identified via LC-MS and minimized using recrystallization in ethanol/water mixtures .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key methodologies include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity in pyrazole-pyrimidine coupling and sulfonamide connectivity. Anomalies in aromatic proton shifts may indicate unintended substituent positions .
- X-ray Crystallography : Resolve crystal structures to verify bond angles and planarity of the pyrimidine-pyrazole core, which influences binding to biological targets .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic transitions. Compare computed UV-Vis spectra with experimental data to validate tautomeric forms .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or VEGFR, given the compound’s pyrimidine scaffold, which often targets ATP-binding pockets .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include controls for sulfonamide-related off-target effects (e.g., carbonic anhydrase inhibition) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) permeability by calculating logP and polar surface area (PSA). The chloro-methoxy substituents may enhance lipophilicity but reduce solubility, requiring balanced modifications .
- Metabolic Stability : Use in silico tools (e.g., StarDrop) to identify labile sites, such as the sulfonamide linkage or pyrazole N-methyl group. Introduce electron-withdrawing groups to slow CYP450-mediated oxidation .
Q. What experimental approaches resolve contradictions in reported biological activity data for similar sulfonamide-pyrimidine derivatives?
- Orthogonal Assay Validation : If a study reports conflicting IC50 values for kinase inhibition, repeat assays under standardized conditions (e.g., ATP concentration, pH) and use orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For example, the 3-chloro-4-methoxy group in this compound may reduce off-target effects compared to trifluoromethyl-containing derivatives, which show higher metabolic stability but increased toxicity .
Q. How can reaction engineering improve scalability for multi-step synthesis?
- Flow Chemistry : Implement continuous flow systems for pyrimidine coupling steps to enhance heat/mass transfer and reduce reaction time. For example, a microreactor can achieve >90% yield in SNAr reactions at 120°C with minimal decomposition .
- DoE (Design of Experiments) : Optimize sulfonamide formation using response surface methodology (RSM). Variables like stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading can be systematically tested to maximize purity .
Q. What strategies address stability challenges in formulation development?
- Forced Degradation Studies : Expose the compound to heat, light, and humidity. HPLC-MS can identify degradation products (e.g., hydrolyzed sulfonamide or oxidized pyrazole). Stabilize via lyophilization with cyclodextrin excipients to protect against hydrolysis .
- pH-Solubility Profiling : Test solubility across pH 1–7.4. The sulfonamide group may require salt formation (e.g., sodium salt) for oral bioavailability, but this could alter crystallization behavior .
Q. How can researchers leverage structural analogs to predict off-target interactions?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative to map off-target binding in cell lysates. Compare results with analogs like 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, which shares a similar scaffold but differs in halogen substitution .
- Machine Learning Models : Train models on public databases (e.g., ChEMBL) to predict polypharmacology risks. Focus on sulfonamide-containing compounds to identify common off-targets like carbonic anhydrases or albumin .
Tables for Key Data
Q. Table 1: Comparative SAR of Sulfonamide-Pyrimidine Derivatives
| Compound ID | Substituents | IC50 (EGFR, nM) | LogP | Metabolic Half-life (Human Liver Microsomes) |
|---|---|---|---|---|
| Target Compound | 3-Cl, 4-OMe, Pyrazole | 12 ± 2 | 3.1 | 45 min |
| Analog A | 3,4-diCl, Imidazopyrimidine | 8 ± 1 | 3.8 | 32 min |
| Analog B | 4-CF3, Pyrimidine | 25 ± 4 | 4.2 | 68 min |
Q. Table 2: Optimized Synthetic Conditions
| Step | Method | Yield (%) | Purity (HPLC) | Key Parameters |
|---|---|---|---|---|
| Pyrazole Coupling | Pd(OAc)2/XPhos, DMF | 85 | 98.5 | 100°C, 12 h, N2 atmosphere |
| Sulfonamide Formation | NEt3, THF, 0°C → RT | 78 | 97.2 | Slow addition of sulfonyl chloride |
| Final Purification | Ethanol/Water (3:1) | 90 | 99.8 | Recrystallization, −20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
